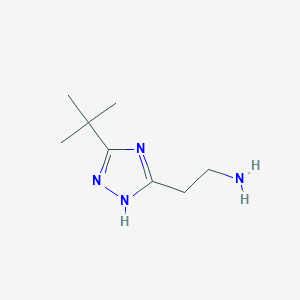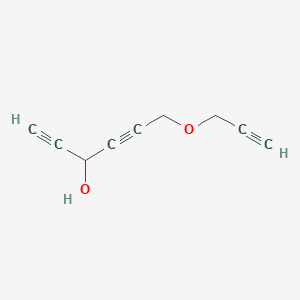
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a benzene ring with a sulfonamide group attached to it, along with a bromine atom and an ethyloxyethyl group. The pentafluoroethyloxyethyl substituent adds further complexity to its structure.
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide: is a chemical compound that falls within the class of sulfonamides. These compounds contain a sulfonamide functional group (–SO₂NH₂) and are widely used in various applications due to their diverse properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as aniline) with pentafluoroethanol to form the corresponding pentafluoroethyloxyethylamine. Subsequent bromination of this intermediate yields 3-bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions for bromination involve using a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).
Industrial Production: While industrial-scale production methods are proprietary, researchers and manufacturers optimize the synthetic route for efficiency, yield, and safety.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reactions performed. For example, substitution with an amine would yield an amine-substituted derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Sulfonamides have antibacterial properties and are used in pharmaceuticals. This compound’s unique structure may offer specific advantages.
Industry: It could serve as a precursor for specialty chemicals or materials.
Wirkmechanismus
- The exact mechanism of action for this compound would depend on its specific application. For antibacterial sulfonamides, inhibition of bacterial enzymes involved in folic acid synthesis is a well-known mechanism.
- Further research would be needed to understand its effects in other contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfapyridine, share structural similarities. the pentafluoroethyloxyethyl group in our compound distinguishes it from most other sulfonamides.
Uniqueness: The combination of bromine, sulfonamide, and pentafluoroethyloxyethyl moieties makes this compound unique.
Eigenschaften
Molekularformel |
C10H9BrF5NO3S |
|---|---|
Molekulargewicht |
398.15 g/mol |
IUPAC-Name |
3-bromo-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H9BrF5NO3S/c11-7-2-1-3-8(6-7)21(18,19)17-4-5-20-10(15,16)9(12,13)14/h1-3,6,17H,4-5H2 |
InChI-Schlüssel |
YBFRWHIEFUNRFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCOC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


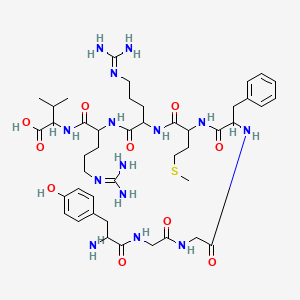
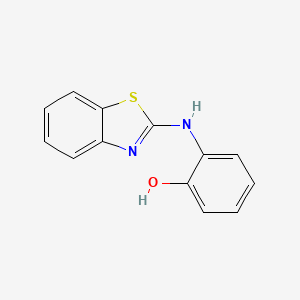
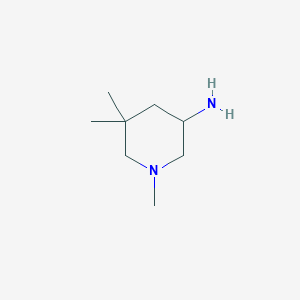


![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
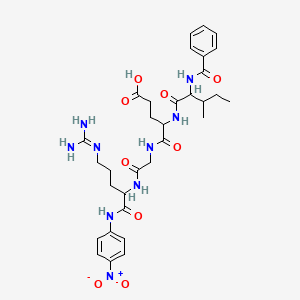


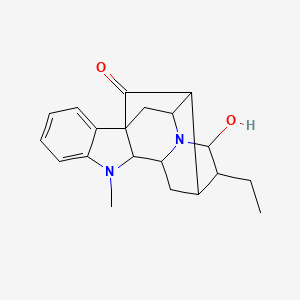

![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
